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Get Quote

Executive Summary
4,4-Dimethylpentan-2-ol (also known as methyl neopentyl carbinol) is a chiral secondary

alcohol characterized by a sterically bulky neopentyl group adjacent to the chiral center. Unlike

terpene alcohols (e.g., menthol) which have potent intrinsic pharmacological or olfactory

activities, this molecule primarily serves as a chiral probe and intermediate.[1] Its "biological

activity" is defined by its specific recognition by biocatalysts (lipases) and its role in the

enantioselective synthesis of bioactive compounds such as pheromones and topoisomerase

inhibitors.[1]

Biocatalytic Recognition & Kinetic Resolution
The most significant biological differentiation between the (2R) and (2S) enantiomers occurs in

their interaction with hydrolytic enzymes, specifically lipases.[1] This "biocatalytic activity" is the

industry standard for assessing the functional chirality of this molecule.[1]

Enzyme Specificity: Candida antarctica Lipase B (CAL-B)
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Experimental data indicates that CAL-B displays distinct enantioselectivity toward 4,4-

dimethylpentan-2-ol during kinetic resolution (transesterification).

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Key Insight: Contrary to the standard Kazlauskas rule for simple secondary alcohols (which

often favors the R-enantiomer for medium/large substituent pairs), the bulky neopentyl group

alters the binding mode, making the (S)-enantiomer the faster-reacting species in CAL-B

mediated acetylation.

Experimental Protocol: Lipase-Catalyzed Resolution
Objective: To separate the racemate into (S)-acetate and (R)-alcohol.[2]

Substrate Preparation: Dissolve racemic 4,4-dimethylpentan-2-ol (100 mM) in dry hexane or

MTBE.[1]

Acyl Donor: Add vinyl acetate (3 equivalents) as the irreversible acyl donor.[1]

Catalyst Addition: Add immobilized CAL-B (Novozym 435, 10-20 mg/mL).

Incubation: Shake at 30°C, 200 rpm. Monitor conversion via chiral GC.

Termination: Filter off the enzyme when conversion reaches ~50%.

Separation: The reaction yields (S)-4,4-dimethylpentan-2-yl acetate (product) and

enantiopure (2R)-4,4-dimethylpentan-2-ol (unreacted substrate).
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Synthetic Utility in Drug Development
While the alcohol itself is not a drug, its enantiomers are critical "chiral pool" reagents for

synthesizing complex bioactive molecules.[1]

(2R)-Enantiomer Applications
Topoisomerase II Inhibitors: The (R)-configured alcohol fragment is used to introduce

chirality into N-acetyl pyrazoline derivatives, which are potent inhibitors of Topoisomerase II

(an anticancer target). The stereochemistry of the alcohol moiety can influence the binding

affinity of the final drug candidate to the DNA-enzyme complex.[1]

Pheromone Synthesis: Used as a starting material for the synthesis of methyl-branched

insect pheromones (e.g., for Hymenoptera species), where the precise (R)-configuration is

required to elicit a behavioral response.

(2S)-Enantiomer Applications
Chiral Auxiliaries: The (S)-acetate obtained from kinetic resolution can be hydrolyzed to yield

the (S)-alcohol, used to probe steric bulk effects in esterification reactions.

Mechanistic Probes: Due to the extreme steric bulk of the tert-butyl group, the (S)-

enantiomer is often used to test the "steric limit" of new catalytic systems.[1]

Mechanism of Enantioselection (Pathway Diagram)
The following diagram illustrates the kinetic resolution pathway, highlighting the biological

discrimination between the two enantiomers.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Click to download full resolution via product page

Caption: Kinetic resolution pathway showing the preferential processing of the (S)-enantiomer

by Lipase B.

Physicochemical & Olfactory Profile
Unlike many chiral alcohols used in perfumery, 4,4-dimethylpentan-2-ol does not possess a

high-value odor profile, limiting its direct use in fragrance.[1]
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To view exact molar ratios, purification steps, and HRP optimization
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Unlock Full Protocol on Website

Safety & Handling
Both enantiomers share identical toxicological properties.[1]
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Hazards: Flammable liquid (H226), Skin Irritant (H315), Eye Irritant (H319).

Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents (e.g., chromic

acid) which convert it to the ketone (4,4-dimethyl-2-pentanone).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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